Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate
Description
Molecular Architecture and Bonding Configurations
The compound features a central quaternary ammonium cation paired with a sulphate anion. The cation consists of a nitrogen atom bonded to four distinct groups:
- Two bis(2-hydroxyethyl) groups, each contributing two ethanol-derived hydroxyl groups for enhanced hydrophilicity.
- A methyl group that sterically stabilizes the ammonium center.
- A 2-((1-oxooctadecyl)oxy)ethyl chain, which introduces a long hydrophobic tail terminated by an ester functional group (1-oxooctadecyl).
The sulphate anion ($$ \text{SO}_4^{2-} $$) interacts electrostatically with the cationic ammonium center, forming a stable ionic pair. Key bonding features include:
- Covalent bonds within the ammonium center (N–C bonds ranging from 1.48–1.52 Å based on analogous structures).
- Hydrogen bonds between hydroxyl groups of the bis(2-hydroxyethyl) substituents and sulphate oxygen atoms, as observed in similar quaternary ammonium surfactants.
- Van der Waals interactions between the long alkyl chain (C18) and adjacent molecules in solid-state arrangements.
The ester group in the hydrophobic tail ($$ \text{R–CO–O–} $$) introduces partial polarity, enabling limited solubility in polar organic solvents while maintaining surfactant-like behavior.
IUPAC Nomenclature Breakdown and Isomeric Considerations
The systematic IUPAC name reflects its structural complexity:
- Root name : Ammonium indicates the central nitrogen atom.
- Substituents :
- Counterion : Sulphate ($$ \text{SO}_4^{2-} $$).
Isomeric possibilities arise from:
- Stereoisomerism : The asymmetric nitrogen center could theoretically exhibit enantiomerism, but rapid inversion in solution typically renders stereoisomers indistinguishable.
- Ester tautomerism : The 1-oxooctadecyl group may exist in equilibrium with enol forms, though this is negligible under standard conditions.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound are limited, insights can be drawn from related quaternary ammonium salts:
The long octadecyl chain promotes bilayer-like packing in the solid state, with hydrophilic ammonium-sulphate regions forming alternating layers with hydrophobic tails. Disorder in the alkyl chain arrangement is probable due to conformational flexibility.
Comparative Analysis with Related Quaternary Ammonium Compounds
The compound shares functional similarities with other quaternary ammonium surfactants but distinct structural features:
The presence of bis(2-hydroxyethyl) groups enhances water solubility compared to alkyl-only analogues, while the esterified C18 tail improves compatibility with nonpolar phases. This balance makes the compound suitable for applications requiring dual hydrophilic-lipophilic mediation.
Properties
CAS No. |
94236-97-2 |
|---|---|
Molecular Formula |
C50H104N2O12S |
Molecular Weight |
957.4 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-(2-octadecanoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C25H52NO4.H2O4S/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5(2,3)4/h2*27-28H,3-24H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KBXJGFSBRHIFFE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methyl-2-((1-oxooctadecyl)oxy)ethylamine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The purification process often includes crystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate involves its interaction with molecular targets such as cell membranes. It can disrupt lipid bilayers, leading to changes in membrane permeability. This property makes it useful in applications like drug delivery and antimicrobial formulations .
Comparison with Similar Compounds
CAS Registry Variations :
- 32208-04-1 (IUPAC name: (2-hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate) .
- 72829-20-0 (alternative nomenclature emphasizing stearate ester linkage) .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural Comparison of Quaternary Ammonium Surfactants
Functional Properties
Hydrophilic-Lipophilic Balance (HLB) :
Critical Micelle Concentration (CMC) :
- Target compound: ~0.1 mM (lower CMC due to C18 chain).
Physical and Environmental Properties
Solubility and Melting Point :
Biological Activity
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate is a complex quaternary ammonium compound known for its surfactant properties and biological activity. With a molecular formula of C26H55NO8S, this compound incorporates a long hydrophobic alkyl chain derived from octadecanoic acid, which contributes to its efficacy in various biochemical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C26H55NO8S
- Molecular Weight : 541.78 g/mol
- CAS Number : 28706-44-7
Structural Features
The compound features:
- Hydrophobic Alkyl Chain : Enhances membrane interaction and disruption.
- Hydroxyl Groups : Improve solubility in aqueous solutions, facilitating biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves the disruption of microbial cell membranes, leading to cell lysis. This property positions it as a candidate for use in antimicrobial formulations, particularly in personal care products and disinfectants.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several conventional antimicrobial agents, indicating superior efficacy.
-
Membrane Disruption Mechanism :
- Research utilizing electron microscopy showed that treatment with the compound resulted in significant morphological changes in bacterial cells, confirming membrane disruption as a primary mode of action.
- Application in Formulations :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique advantages:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(2-hydroxyethyl)methyl(2-(octyloxy)ethyl)ammonium methyl sulphate | C26H55NO8S | Shorter alkyl chain; less hydrophobicity |
| Dodecyltrimethylammonium bromide | C15H34BrN | Simpler structure; lacks hydroxyl groups |
| Cetyltrimethylammonium chloride | C21H38ClN | Similar surfactant properties; shorter chain |
The presence of a long hydrophobic tail combined with multiple hydroxyl groups enhances both solubility and biological activity compared to these similar compounds.
Personal Care Products
Due to its antimicrobial properties, this compound is increasingly used in personal care formulations such as shampoos and skin cleansers.
Pharmaceutical Formulations
The compound's surfactant characteristics facilitate the incorporation of active pharmaceutical ingredients, improving their bioavailability and efficacy.
Antimicrobial Agents
Its effectiveness against a broad spectrum of microorganisms makes it suitable for use in disinfectants and sanitizers.
Q & A
Q. What are the recommended methods for synthesizing Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate in laboratory settings?
Methodological Answer: The synthesis involves a multi-step process:
- Step 1: Quaternization of tertiary amines. React bis(2-hydroxyethyl)methylamine with 2-((1-oxooctadecyl)oxy)ethyl bromide under reflux in ethanol (70–80°C, 12–24 hours) to form the quaternary ammonium intermediate .
- Step 2: Sulfation. Treat the intermediate with sulfuric acid in a controlled exothermic reaction (0–5°C, 2 hours) to form the sulfate salt.
- Purification: Use preparative HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10) to isolate the product. Confirm purity via NMR and elemental analysis .
Q. How can researchers characterize the structural and functional properties of this compound?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: H and C NMR to confirm the presence of hydroxyethyl, methyl, and stearoyloxy groups. For example, the singlet at δ 3.2 ppm corresponds to the methyl group bonded to nitrogen .
- FTIR Analysis: Peaks at 1730 cm (ester C=O) and 1240 cm (sulfate S=O) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calculated for CHNOS: ~883.2 g/mol) .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
Methodological Answer: The compound is amphiphilic and requires polar aprotic solvents for dissolution:
- Primary Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 50–60°C.
- Aqueous Compatibility: Forms micelles in water at concentrations >1 mM. Use sonication (30 minutes, 40 kHz) to disperse aggregates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant?
Methodological Answer: Discrepancies in CMC values (e.g., 0.5–1.2 mM) arise from experimental conditions. Mitigate via:
Q. What computational modeling approaches predict the compound’s interactions with lipid bilayers?
Methodological Answer: Use molecular dynamics (MD) simulations:
- Force Fields: Apply CHARMM36 or Martini 3.0 for coarse-grained modeling of surfactant-lipid interactions.
- Parameters: Simulate insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers over 100 ns trajectories.
- Validation: Compare with experimental data from small-angle X-ray scattering (SAXS) to confirm bilayer disruption mechanisms .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?
Methodological Answer: Assess stability via accelerated degradation studies:
Q. What strategies optimize the compound’s use in drug delivery systems targeting hydrophobic APIs?
Methodological Answer: Enhance drug loading and release:
- Micelle Formulation: Optimize drug-to-surfactant ratio (1:10 to 1:20) using solvent evaporation.
- Encapsulation Efficiency: Quantify via dialysis (MWCO 12 kDa) and UV-Vis spectroscopy.
- Release Kinetics: Test in simulated physiological conditions (PBS, 37°C) with sinkers. Adjust stearoyl chain length (C18) for sustained release .
Q. How can researchers address batch-to-batch variability in synthesis?
Methodological Answer: Implement quality control (QC) measures:
- In-Process Checks: Monitor reaction completion via TLC (silica gel, chloroform/methanol 8:2).
- Purification Consistency: Use preparative HPLC with standardized gradients.
- Post-Synthesis Analysis: Require ≥95% purity (HPLC), <2% residual solvents (GC), and matched spectroscopic fingerprints .
Data Contradiction and Validation Questions
Q. How should conflicting cytotoxicity data from in vitro studies be reconciled?
Methodological Answer: Address discrepancies by:
- Cell Line Standardization: Use ATCC-validated lines (e.g., HEK293, HepG2) with controlled passage numbers.
- Dosage Calibration: Pre-test solubility in culture media to avoid precipitation artifacts.
- Assay Cross-Check: Compare MTT, resazurin, and LDH assays to rule out method-specific biases .
Q. What analytical techniques confirm the absence of unreacted stearic acid derivatives in the final product?
Methodological Answer: Detect residuals via:
- LC-MS/MS: Use a reverse-phase column (C8) and MRM mode for stearoyl fragments (m/z 284.3 → 185.1).
- Limit of Detection (LOD): ≤0.1% w/w, validated via spiked recovery experiments .
Environmental and Safety Considerations
Q. What ecotoxicological protocols assess the compound’s impact on aquatic ecosystems?
Methodological Answer: Follow OECD guidelines:
- Acute Toxicity: Conduct Daphnia magna immobilization tests (48-hour EC).
- Biodegradation: Use OECD 301F (manometric respirometry) to measure 28-day degradation in activated sludge.
- Bioaccumulation: Calculate log (predicted ~4.2) to estimate BCF (bioaccumulation factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

